molecular formula C16H15ClN2O B12128522 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B12128522
M. Wt: 286.75 g/mol
InChI Key: BPIAEDNZOVPHPS-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 6-position and a 4-propoxyphenyl group at the 2-position. Imidazo[1,2-a]pyridines are pharmacologically significant, with derivatives like zolimidine (anti-ulcer) and zolpidem (hypnotic) already marketed . The 6-chloro substituent is common in bioactive derivatives, while the 2-aryl group modulates electronic, steric, and metabolic properties.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H15ClN2O/c1-2-9-20-14-6-3-12(4-7-14)15-11-19-10-13(17)5-8-16(19)18-15/h3-8,10-11H,2,9H2,1H3

InChI Key

BPIAEDNZOVPHPS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine, 4-propoxybenzaldehyde, and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The imidazo[1,2-a]pyridine derivatives, including 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine, have shown promising antimicrobial properties. Studies indicate that modifications in the structure can enhance efficacy against resistant strains of bacteria, including Mycobacterium tuberculosis. For instance, compounds similar to this have exhibited significant antitubercular activity in vitro and in vivo models .

Anticancer Properties

Research has indicated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies on various cancer cell lines suggest that it could serve as a lead compound for developing new anticancer agents. For example, derivatives of imidazo[1,2-a]pyridine have demonstrated cytotoxic effects with IC50 values indicating significant activity against A549 lung cancer cells and MCF-7 breast cancer cells .

Pharmacokinetics

The pharmacokinetic profiles of imidazo[1,2-a]pyridine analogues are favorable for therapeutic applications. For example, some derivatives have shown compatibility with once-daily dosing regimens due to their absorption and distribution characteristics. This aspect is crucial for developing effective treatment protocols.

Material Science Applications

The unique structural characteristics of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine make it a valuable building block for synthesizing more complex heterocyclic compounds. Its potential applications extend to the development of new materials with specific electronic and optical properties, which are essential in various industrial applications .

Antitubercular Activity Case Study

In a study involving several imidazo[1,2-a]pyridine derivatives, compounds similar to 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine exhibited significant activity against Mycobacterium tuberculosis. Structural modifications led to enhanced efficacy against drug-resistant strains, highlighting the compound's potential as a therapeutic agent against tuberculosis .

Anticancer Studies

A series of experiments conducted on cancer cell lines demonstrated that certain derivatives of imidazo[1,2-a]pyridine were effective in reducing tumor growth. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival. In vivo experiments using xenograft models showed that treatment with these compounds resulted in a significant reduction in tumor size compared to controls .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or enzymes essential for bacterial survival .

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-aryl group significantly influences synthesis, stability, and activity. Key analogs include:

Compound Name 2-Substituent 6-Substituent Yield (%) Melting Point (°C) Key Properties/Activities Reference
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Thiophen-2-yl Cl 83 162–164 High yield, aromatic heterocycle
Zolimidine 4-(Methylsulfonyl)phenyl H 81 240–242 Anti-ulcer activity
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 4-Chlorophenyl Cl N/A N/A Rapid metabolic degradation
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Trifluoromethyl Cl N/A N/A Enhanced lipophilicity
Target Compound 4-Propoxyphenyl Cl N/A N/A Potential metabolic stability N/A

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity but may accelerate metabolic degradation . The 4-propoxyphenyl group (electron-donating via ether oxygen) could enhance stability compared to halophenyl analogs.
  • Steric Effects : Bulky substituents like biphenyl or adamantyl improve acetylcholinesterase (AChE) inhibition . The propoxy group’s moderate size may balance steric hindrance and binding affinity.
  • Synthesis : Thiophen-2-yl and furan-2-yl derivatives achieve high yields (>80%) in aqueous media , suggesting that polar 2-aryl groups favor efficient synthesis. The propoxyphenyl group’s ether linkage may require optimized coupling conditions.

Substituent Effects at the 6-Position

The 6-position is critical for bioactivity. Chlorine is a common substituent, but bromine and boronic acid derivatives are also explored:

Compound Name 6-Substituent Key Applications Reference
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Br Suzuki coupling intermediate
2-(4-Chlorophenyl)-6-boronic acid derivative B(OH)₂ Cross-coupling reactions
6-Iodoimidazo[1,2-a]pyridine I Radiolabeling potential
Target Compound Cl Pharmacological optimization N/A

Key Observations:

  • Chlorine vs. Bromine : Bromine offers higher reactivity in cross-coupling but may reduce metabolic stability . Chlorine balances stability and moderate electronegativity.
  • Boronic Acid Derivatives : Used as intermediates for functionalization , highlighting the versatility of the 6-position for further modifications.

Biological Activity

6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives are known for a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Exhibits properties that reduce inflammation.
  • Antituberculosis : Some derivatives show efficacy against Mycobacterium tuberculosis.

The biological activity of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication processes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazo[1,2-a]pyridine scaffold significantly impact biological activity. Key findings include:

ModificationEffect on Activity
Chlorine substitution at position 6Increased antimicrobial potency
Propoxy group at position 2Enhanced anticancer activity
Variations in phenyl substituentsAltered receptor affinity

These modifications can lead to compounds with improved selectivity and reduced side effects.

Anticancer Activity

A study investigated the anticancer effects of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use in treating resistant infections .

Anti-inflammatory Properties

In animal models of inflammation, treatment with 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes with several active metabolites contributing to its efficacy.
  • Excretion : Elimination half-life suggests suitability for once-daily dosing.

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